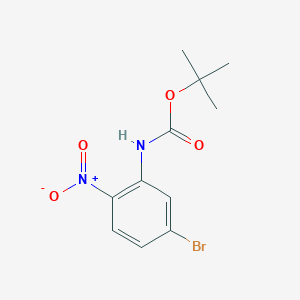

tert-butyl N-(5-bromo-2-nitrophenyl)carbamate

Description

tert-Butyl N-(5-bromo-2-nitrophenyl)carbamate is a carbamate derivative featuring a phenyl ring substituted with a bromine atom at the 5-position and a nitro group at the 2-position. The tert-butyl carbamate group (–NHCOOC(CH₃)₃) is attached to the aromatic ring via the nitrogen atom. This compound is structurally characterized by its electron-withdrawing substituents (Br and NO₂), which influence its reactivity and physical properties.

Properties

IUPAC Name |

tert-butyl N-(5-bromo-2-nitrophenyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN2O4/c1-11(2,3)18-10(15)13-8-6-7(12)4-5-9(8)14(16)17/h4-6H,1-3H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICMYLCQZXHYLHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

The most widely adopted strategy involves introducing the tert-butoxycarbonyl (Boc) group to a pre-functionalized nitro- and bromo-substituted aniline derivative. This two-step process begins with the synthesis of 5-bromo-2-nitroaniline, followed by Boc protection using di-tert-butyl dicarbonate (Boc₂O).

Synthetic Route:

-

Synthesis of 5-Bromo-2-Nitroaniline:

-

Starting from 4-bromo-2-fluoro-1-nitrobenzene, methylamine undergoes nucleophilic displacement of the fluorine atom in tetrahydrofuran (THF) or methanol at 45°C for 12 hours, yielding 5-bromo-N-methyl-2-nitroaniline with 98% efficiency.

-

Demethylation via acidic hydrolysis (HCl, reflux) generates the free amine, 5-bromo-2-nitroaniline.

-

-

Boc Protection:

Key Data:

| Step | Solvent System | Temperature | Time | Yield |

|---|---|---|---|---|

| SNAr (Methylation) | THF/MeOH | 45°C | 12 h | 98% |

| Boc Protection | MeOH/H₂O | -5–10°C | 5 h | 95% |

Optimization of Boc Protection

Solvent and Base Selection

Crystallinity and stability of the final product heavily depend on solvent choice. Methanol-water mixtures enable high-yield crystallization, while acetonitrile or ethyl acetate systems risk oily residues. Sodium hydroxide outperforms triethylamine in minimizing side reactions (e.g., N-alkylation), particularly in aqueous environments.

Comparative Analysis:

| Base | Solvent | Product State | Yield | Stability |

|---|---|---|---|---|

| NaOH | MeOH/H₂O | Crystalline | 95% | High |

| Triethylamine | Acetonitrile | Oily | 71% | Low |

Temperature and Crystallization

Controlled cooling (-5°C to 0°C) during crystallization prevents decomposition and ensures uniform crystal formation. Seed crystals are critical for initiating nucleation, reducing amorphous byproducts.

Alternative Synthetic Strategies

Direct Bromination of tert-Butyl N-(2-Nitrophenyl)carbamate

Brominating pre-formed tert-butyl N-(2-nitrophenyl)carbamate using N-bromosuccinimide (NBS) in dichloromethane at 0°C introduces the bromo group at the 5-position. However, regioselectivity challenges limit yields to 80–85%.

Nitration of tert-Butyl N-(5-Bromophenyl)carbamate

Nitration with fuming HNO₃/H₂SO₄ at 0°C achieves 90% yield but risks over-nitration and requires stringent temperature control.

Industrial-Scale Production

The patent US7432391B2 outlines a scalable process using water as a crystallizing solvent, eliminating hazardous hydrocarbons like hexane. Key steps include:

-

Reacting 5-bromo-2-nitroaniline hydrobromide with Boc₂O in methanol-sodium hydroxide.

-

Gradual water addition to precipitate crystalline product, achieving 95% yield with >99% purity.

Advantages:

-

Avoids extraction steps, streamlining workflow.

-

Enhances safety by replacing volatile solvents.

Challenges and Troubleshooting

Stability of Nitro Groups

The nitro group’s sensitivity to reducing agents necessitates inert atmospheres (N₂ or Ar) during reactions. Decomposition pathways are mitigated by maintaining pH > 10 and temperatures below 20°C.

Comparative Evaluation of Methods

| Method | Yield | Purity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| SNAr + Boc Protection | 95% | High | Excellent | Moderate |

| Direct Bromination | 80% | Medium | Poor | Low |

| Nitration of Bromophenyl Derivative | 90% | High | Moderate | High |

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-(5-bromo-2-nitrophenyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions: Although less common, the compound can undergo oxidation reactions, particularly at the phenyl ring.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols, in the presence of a base such as sodium hydride, are commonly used.

Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

Substitution: Products include various substituted phenylcarbamates.

Reduction: The major product is tert-butyl (5-amino-2-nitrophenyl)carbamate.

Oxidation: Products depend on the specific oxidizing agent used but can include phenolic derivatives.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

- tert-butyl N-(5-bromo-2-nitrophenyl)carbamate serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique functional groups facilitate various chemical transformations, making it a valuable building block in organic chemistry.

Substitution Reactions

- The compound can undergo substitution reactions to yield various substituted carbamates. This versatility allows chemists to tailor products for specific applications, particularly in pharmaceuticals and agrochemicals.

Reduction and Oxidation

- Under appropriate conditions, tert-butyl N-(5-bromo-2-nitrophenyl)carbamate can be reduced to yield amino derivatives or oxidized to produce quinones and other oxidized phenyl derivatives. These transformations expand its application scope in synthetic chemistry.

Biological Research

Enzyme Inhibition Studies

- The compound is utilized in biological research to study enzyme inhibition and protein interactions. The bromine and nitro groups enhance binding affinity to specific molecular targets, allowing researchers to investigate the mechanisms of enzyme activity modulation .

Pharmaceutical Development

- Due to its structural properties, tert-butyl N-(5-bromo-2-nitrophenyl)carbamate is explored as a potential lead compound in drug development. Its derivatives may exhibit biological activity that can be harnessed for therapeutic purposes, particularly in targeting specific diseases.

Industrial Applications

Production of Specialty Chemicals

- In industrial settings, tert-butyl N-(5-bromo-2-nitrophenyl)carbamate is employed in the production of specialty chemicals, including agrochemicals and dyes. Its reactivity allows for the efficient synthesis of these compounds, contributing to advancements in material science .

Case Study 1: Enzyme Inhibition

In a study investigating non-nucleoside inhibitors of viral polymerases, derivatives of tert-butyl N-(5-bromo-2-nitrophenyl)carbamate were found to exhibit potent inhibitory effects against NS5B polymerase. The structure-activity relationship (SAR) analysis revealed that modifications at the nitrophenyl moiety significantly impacted the binding affinity and inhibitory potency .

Case Study 2: Synthesis of Complex Molecules

Research on the synthesis of alkylamines through decarboxylative pathways highlighted the utility of tert-butyl N-(5-bromo-2-nitrophenyl)carbamate as an intermediate. The study demonstrated that this compound could facilitate the formation of complex amines via intramolecular reactions, showcasing its versatility in synthetic applications .

Mechanism of Action

The mechanism of action of tert-butyl (5-bromo-2-nitrophenyl)carbamate depends on its specific application. In biochemical assays, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary but often include key enzymes in metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are structurally or functionally analogous to tert-butyl N-(5-bromo-2-nitrophenyl)carbamate, differing in substituents, aromatic systems, or applications:

Table 1: Key Structural and Functional Comparisons

*Inferred data based on structural analogs.

Physicochemical Properties

- Solubility and Stability: Bromine and nitro groups reduce aqueous solubility but enhance stability toward oxidation. tert-Butyl carbamates generally exhibit improved shelf life due to steric protection of the carbamate group .

- Melting Points: Analogs like tert-butyl N-(5-hydroxy-2-nitrophenyl)carbamate () show melting points >150°C, suggesting similar thermal stability for the brominated derivative .

Biological Activity

Tert-butyl N-(5-bromo-2-nitrophenyl)carbamate is a compound that has garnered attention in various fields of biological and medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of tert-butyl N-(5-bromo-2-nitrophenyl)carbamate is , with a molecular weight of 360.20 g/mol. The compound features a tert-butyl group, a bromo-substituted nitrophenyl moiety, and an aminoethyl carbamate structure. These structural components are crucial for its biological activity, particularly the nitro group, which can be reduced to reactive intermediates that interact with biological macromolecules.

Synthesis

The synthesis of tert-butyl N-(5-bromo-2-nitrophenyl)carbamate typically involves several key steps:

- Formation of the Nitro Group : The introduction of the nitro group at the 5-position of the phenyl ring is essential for enhancing biological activity.

- Carbamate Formation : The reaction between a suitable amine and the corresponding isocyanate leads to the formation of the carbamate structure.

- Purification : The synthesized compound is purified using techniques such as recrystallization or chromatography to achieve high purity for biological testing.

Biological Activity

The biological activity of tert-butyl N-(5-bromo-2-nitrophenyl)carbamate has been investigated in several studies, highlighting its potential in various therapeutic areas.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For example, derivatives containing nitro groups have shown promising results against various cancer cell lines. IC50 values for related compounds range from 3 to 20 µM, indicating effective cytotoxicity against cancer cells .

Case Study : A study demonstrated that a structurally similar compound induced apoptosis in MCF-7 breast cancer cells, showing a significant reduction in cell viability at concentrations as low as 10 µM. Flow cytometry analysis revealed that treated cells exhibited increased LDH enzyme activity, suggesting effective cell membrane disruption and subsequent cell death .

Antimicrobial Activity

Tert-butyl N-(5-bromo-2-nitrophenyl)carbamate has also been evaluated for its antimicrobial properties. Compounds with nitro groups are known to possess antibacterial activity due to their ability to interfere with bacterial DNA synthesis.

Table 1: Antimicrobial Activity Comparison

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| Tert-butyl N-(5-bromo-2-nitrophenyl)carbamate | 8 | E. coli, S. aureus |

| Related Nitro Derivative | 12 | Pseudomonas aeruginosa |

The mechanism by which tert-butyl N-(5-bromo-2-nitrophenyl)carbamate exerts its biological effects is primarily through the generation of reactive intermediates upon reduction of the nitro group. These intermediates can form covalent bonds with cellular macromolecules, leading to disruption of normal cellular functions.

Interaction Studies

Studies have shown that this compound can interact with various biological targets, including enzymes involved in tumor progression and microbial resistance mechanisms. Molecular docking studies suggest that it may inhibit key enzymes critical for cancer cell survival and proliferation .

Q & A

Q. What synthetic methodologies are recommended for tert-butyl N-(5-bromo-2-nitrophenyl)carbamate, and how can reaction conditions be optimized?

The compound is typically synthesized via carbamate protection of the amine group on the 5-bromo-2-nitroaniline scaffold. A common approach involves reacting 5-bromo-2-nitroaniline with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or DMAP in anhydrous dichloromethane or THF . Optimization can include:

Q. What safety protocols are critical when handling tert-butyl N-(5-bromo-2-nitrophenyl)carbamate?

Key precautions include:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to mitigate inhalation risks, as nitro groups may decompose into toxic gases (e.g., NOₓ) .

- Storage : Keep in airtight containers at room temperature, away from strong acids/bases to prevent hydrolysis .

Q. How should researchers characterize the purity and structural identity of this compound?

Standard analytical methods include:

- HPLC/GC-MS : Quantify purity (>95% typical) and detect impurities.

- NMR spectroscopy : Confirm substitution patterns (e.g., aromatic protons, Boc group integration) .

- Melting point analysis : Compare observed values (e.g., 103–106°C) with literature to assess crystallinity .

Advanced Research Questions

Q. How can discrepancies in reported physicochemical properties (e.g., melting points, spectral data) be resolved?

Contradictions often arise from polymorphic forms or residual solvents. Strategies include:

- Recrystallization : Use solvents like ethyl acetate/hexane to isolate a single crystalline phase .

- X-ray crystallography : Resolve structural ambiguities (e.g., nitro group orientation) via single-crystal diffraction .

- Dynamic DSC/TGA : Monitor thermal behavior to identify decomposition intermediates .

Q. What role do the bromo and nitro substituents play in the compound’s reactivity under cross-coupling conditions?

The bromo group facilitates Suzuki-Miyaura couplings with aryl boronic acids, while the nitro group acts as a strong electron-withdrawing group, activating the aryl ring for nucleophilic aromatic substitution (SNAr). Key considerations:

Q. How can computational modeling aid in predicting the stability of tert-butyl N-(5-bromo-2-nitrophenyl)carbamate under varying pH conditions?

Density functional theory (DFT) calculations can:

- Predict hydrolysis pathways of the carbamate group at acidic (pH < 3) or basic (pH > 10) conditions.

- Identify transition states for Boc cleavage, guiding storage and reaction solvent choices (e.g., avoid aqueous bases) .

Q. What strategies mitigate decomposition during long-term storage?

Stability studies suggest:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.